1-Chloro-3-(3-chloropropyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

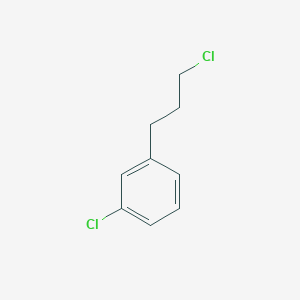

“1-Chloro-3-(3-chloropropyl)benzene” is a chemical compound with the molecular formula C9H10Cl2 . It is also known by other names such as γ-Chloropropylbenzene, γ-Phenylpropyl chloride, 3-Chloro-1-phenylpropane, 3-Phenyl-1-chloropropane, and 3-Phenylpropyl chloride .

Synthesis Analysis

The synthesis of “this compound” could potentially involve a multistep process. One possible method involves treating the 1-chloro-3-(tert-butyldimethylsilyloxy)propylbenzene with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature . This would cleave the silyl ether and yield the desired product.Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a benzene ring with a 3-chloropropyl group attached to it . The molecular weight of this compound is 154.637 .Aplicaciones Científicas De Investigación

Alkylation Reactions

- 1-Chloro-3-(3-chloropropyl)benzene has been studied in the context of alkylation reactions. For instance, its reactivity in the presence of aluminum chloride as a catalyst has been examined. This chemical serves as a key intermediate in producing various alkylated aromatic compounds (Matsuda & Shinohara, 1978).

Polymerization and Macromolecular Compounds

- Research has explored its use in the polycondensation reaction with benzene, demonstrating its role in the formation of macromolecular compounds. This highlights its potential in polymer science (Kolesnikov & Korshak, 1953).

Organolithium Reagents

- The compound has been used to create functional organolithium reagents. Its reactions with alkylboronates, leading to the production of various organic compounds, illustrate its versatility in organic synthesis (Smith, Elliott, & Jones, 2013).

Dehydrochlorination Studies

- It has been a subject in dehydrochlorination studies, providing insights into chemical reactions and mechanisms on a molecular level (Pistarino et al., 2001).

Synthesis of Aromatic Compounds

- Its use in synthesizing various aromatic compounds has been documented. This includes the preparation of compounds like 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, showcasing its role in complex organic syntheses (Lukáč & Mohapatra, 1992).

Catalytic Applications

- The compound has found applications in catalysis, for example, in iron-catalyzed Buchner reactions of aryldiazoacetates to arenes (Mbuvi & Woo, 2009).

Cationic Polymerizations

- It has been referenced in the study of cationic polymerizations, indicating its role in the development of novel polymeric materials (Dittmer, Pask, & Nuyken, 1992).

Mecanismo De Acción

The mechanism of action for reactions involving “1-Chloro-3-(3-chloropropyl)benzene” likely involves electrophilic aromatic substitution. This process typically involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-3-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWMHHQKQHWJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581851.png)

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581861.png)

![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)